Balanced Pan-Isoform CaMKK Inhibition: TIM-063 Achieves Near-Equipotent Ki Values for CaMKKα and CaMKKβ, Unlike STO-609
TIM-063 exhibits balanced inhibitory potency against both CaMKK isoforms, with Ki values of 0.35 μM for CaMKKα and 0.2 μM for CaMKKβ, yielding an α/β Ki ratio of only ~1.75 [1]. In marked contrast, the parent compound STO-609 displays pronounced isoform bias, with Ki values of 80 ng/mL (~0.19 μM) for CaMKKα and 15 ng/mL (~0.036 μM) for CaMKKβ, representing an α/β Ki ratio of ~5.3 [1][2]. This differential was explicitly noted by the original developers: 'Unlike STO-609, TIM-063 had an inhibitory activity against CaMKK isoforms (CaMKKα and CaMKKβ) with a similar potency' [1]. For experiments requiring simultaneous blockade of both CaMKK isoforms, TIM-063 provides the advantage of near-equivalent target engagement at a single concentration.
| Evidence Dimension | Inhibitory constant (Ki) for CaMKKα and CaMKKβ isoforms; α/β potency ratio |
|---|---|
| Target Compound Data | Ki (CaMKKα) = 0.35 μM; Ki (CaMKKβ) = 0.2 μM; α/β Ki ratio = 1.75 |
| Comparator Or Baseline | STO-609: Ki (CaMKKα) = 80 ng/mL (~0.19 μM); Ki (CaMKKβ) = 15 ng/mL (~0.036 μM); α/β Ki ratio = 5.3 |
| Quantified Difference | TIM-063 α/β ratio = 1.75 vs. STO-609 α/β ratio = 5.3; approximately 3-fold more balanced isoform inhibition |
| Conditions | In vitro kinase activity assay using recombinant CaMKKα and CaMKKβ; identical experimental conditions reported in Ohtsuka et al. (2020) Biochemistry |
Why This Matters
For researchers requiring simultaneous inhibition of both CaMKK isoforms—such as in CaMKK→AMPK or CaMKK→CaMKIV signaling studies—TIM-063's balanced potency avoids the selective under-inhibition of CaMKKα that occurs with STO-609.
- [1] Ohtsuka S, Ozeki Y, Fujiwara M, Miyagawa T, Kanayama N, Magari M, Hatano N, Suizu F, Ishikawa T, Tokumitsu H. Development and Characterization of Novel Molecular Probes for Ca2+/Calmodulin-Dependent Protein Kinase Kinase, Derived from STO-609. Biochemistry. 2020;59(17):1701-1710. doi:10.1021/acs.biochem.0c00149. View Source
- [2] Tokumitsu H, Inuzuka H, Ishikawa Y, Ikeda M, Saji I, Kobayashi R. STO-609, a specific inhibitor of the Ca2+/calmodulin-dependent protein kinase kinase. J Biol Chem. 2002;277(18):15813-15818. doi:10.1074/jbc.M201075200. View Source
